molecular formula C16H15N3O3 B11800171 2-Methoxy-4-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol

2-Methoxy-4-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B11800171
M. Wt: 297.31 g/mol
InChI Key: AUEAFJPVMLRURL-UHFFFAOYSA-N
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Description

2-Methoxy-4-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that belongs to the class of phenols and triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-Methoxy-4-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenolic group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methoxy-4-(methoxymethyl)-: Similar in structure but lacks the triazole ring.

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Contains a different substituent on the aromatic ring.

    Phenol, 2-methoxy-3-(2-propenyl)-: Similar phenolic structure but different substituents.

Uniqueness

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

2-methoxy-4-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C16H15N3O3/c1-21-13-6-4-3-5-11(13)16-17-15(18-19-16)10-7-8-12(20)14(9-10)22-2/h3-9,20H,1-2H3,(H,17,18,19)

InChI Key

AUEAFJPVMLRURL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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